molecular formula C17H15ClN2O2S B2686875 N-(5-chloro-2-methoxyphenyl)-2-(1H-indol-3-ylsulfanyl)acetamide CAS No. 862825-84-1

N-(5-chloro-2-methoxyphenyl)-2-(1H-indol-3-ylsulfanyl)acetamide

Cat. No.: B2686875
CAS No.: 862825-84-1
M. Wt: 346.83
InChI Key: MXYOVBJKPFTHJI-UHFFFAOYSA-N
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Description

N-(5-Chloro-2-methoxyphenyl)-2-(1H-indol-3-ylsulfanyl)acetamide is a synthetic acetamide derivative featuring a 5-chloro-2-methoxyphenyl group attached to the nitrogen atom and a 1H-indol-3-ylsulfanyl moiety linked via a sulfur atom to the acetamide backbone. This compound combines pharmacophoric elements of indole (a heterocyclic aromatic system with known bioactivity) and chloro-methoxy-substituted aryl groups, which are often associated with enhanced lipophilicity and target binding .

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-(1H-indol-3-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O2S/c1-22-15-7-6-11(18)8-14(15)20-17(21)10-23-16-9-19-13-5-3-2-4-12(13)16/h2-9,19H,10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXYOVBJKPFTHJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-2-(1H-indol-3-ylsulfanyl)acetamide typically involves the following steps:

    Formation of the Indolylsulfanyl Intermediate: The synthesis begins with the preparation of the indolylsulfanyl intermediate. This is achieved by reacting indole with a suitable thiolating agent under controlled conditions.

    Acetamide Formation: The indolylsulfanyl intermediate is then reacted with 5-chloro-2-methoxyphenyl acetic acid in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-2-(1H-indol-3-ylsulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine derivatives.

    Substitution: The chloro group in the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Lithium aluminum hydride, tetrahydrofuran (THF), and ethanol.

    Substitution: Amines, thiols, dimethylformamide (DMF), and elevated temperatures.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-2-(1H-indol-3-ylsulfanyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in the treatment of various diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-(1H-indol-3-ylsulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it may interact with cellular signaling pathways to exert anti-inflammatory or antimicrobial effects.

Comparison with Similar Compounds

Data Table: Key Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Bioactivity/Properties Reference
N-(5-Chloro-2-methoxyphenyl)-2-(1H-indol-3-ylsulfanyl)acetamide C₁₇H₁₄ClN₂O₂S 345.82 Indole, chloro-methoxyphenyl, sulfanyl Potential enzyme inhibition
Compound 8g C₂₀H₁₇N₃O₂S₂ 419.50 Indole, oxadiazole, sulfanyl Urease inhibition (IC₅₀ = 12.3 µM)
Compound 7d C₂₉H₃₀N₅O₄S₂ 628.16 Triazole, piperidine, sulfonyl Kinase inhibition
WH7 C₁₁H₁₁ClN₄O₂ 282.68 Phenoxy, triazole Synthetic auxin agonist

Discussion of Structural-Bioactivity Relationships

  • Indole vs.
  • Chloro-Methoxy Substitution : The 5-chloro-2-methoxyphenyl group enhances lipophilicity, likely improving blood-brain barrier penetration compared to unsubstituted analogs .
  • Sulfanyl Linker : The -S- bridge in the target compound may confer redox activity or susceptibility to metabolic oxidation, contrasting with the more stable sulfonyl or ether linkages in compounds like 7d or WH7 .

Biological Activity

N-(5-chloro-2-methoxyphenyl)-2-(1H-indol-3-ylsulfanyl)acetamide is a synthetic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The compound features a unique structure characterized by a chloro-substituted methoxyphenyl group and an indolylsulfanyl moiety attached to an acetamide backbone. The synthesis typically involves the following steps:

  • Formation of Indolylsulfanyl Intermediate : Indole is reacted with a thiolating agent.
  • Acetamide Formation : The indolylsulfanyl intermediate is coupled with 5-chloro-2-methoxyphenyl acetic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. The compound has been tested against various cancer cell lines, demonstrating significant cytotoxicity.

Case Studies and Findings

  • Cytotoxicity Assays : The compound was evaluated using MTT assays against several cancer cell lines including MCF7 (breast cancer), HEPG2 (liver cancer), and PC-3 (prostate cancer). Results indicated IC50 values ranging from 0.67 µM to 3.45 µM, showcasing its potency compared to standard drugs like doxorubicin .
    Cell LineIC50 (µM)Reference
    MCF71.95
    HEPG20.80
    PC-30.67
  • Mechanism of Action : The compound appears to exert its anticancer effects through the inhibition of specific enzymes involved in cell proliferation and interaction with cellular signaling pathways .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity.

Research Findings

  • Antimicrobial Screening : The compound was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli, revealing significant inhibitory effects with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
    Bacterial StrainMIC (µg/mL)Reference
    Staphylococcus aureus15
    Escherichia coli20

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has also been investigated, particularly in models of acute inflammation.

Experimental Evidence

  • In Vivo Studies : Animal models treated with this compound showed reduced edema and inflammatory markers compared to control groups, suggesting effective modulation of inflammatory pathways .

Q & A

Q. What are the optimal synthetic routes for N-(5-chloro-2-methoxyphenyl)-2-(1H-indol-3-ylsulfanyl)acetamide, and how can reaction yields be improved?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, a two-step approach involves:
  • Step 1 : Reacting 5-chloro-2-methoxyaniline with chloroacetyl chloride to form the acetamide backbone.
  • Step 2 : Introducing the indole-3-thiol moiety via a thioether linkage under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C).
    Yield optimization strategies include using anhydrous solvents, controlled temperature gradients, and catalytic agents like triethylamine to minimize side reactions. Purity is confirmed via TLC and recrystallization in ethanol/water mixtures .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

  • Methodological Answer :
  • ¹H/¹³C-NMR : Focus on aromatic proton signals (δ 6.8–8.2 ppm for indole and chlorophenyl groups) and acetamide NH (δ ~10.2 ppm).
  • IR : Confirm C=O stretching (~1700 cm⁻¹) and S-C absorption (~725 cm⁻¹).
  • Mass Spectrometry : Look for molecular ion peaks (e.g., m/z 371 [M+H]⁺) and fragmentation patterns consistent with thioether cleavage.
    Cross-validate with elemental analysis (C, H, N, S) to ensure stoichiometric accuracy .

Advanced Research Questions

Q. How can researchers resolve contradictions in enzyme inhibition data (e.g., LOX vs. COX-2 selectivity) for this compound?

  • Methodological Answer : Discrepancies in inhibition profiles often arise from assay conditions. To address this:
  • Assay Standardization : Use recombinant enzymes (e.g., human LOX-5 or COX-2) under identical buffer/pH conditions.
  • Kinetic Analysis : Perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition.
  • Molecular Docking : Validate binding modes using software like AutoDock Vina, focusing on interactions with catalytic residues (e.g., Tyr-355 in COX-2). Adjust substituents (e.g., methoxy vs. ethyl groups) to modulate selectivity .

Q. What strategies improve the metabolic stability of this compound in microsomal assays, and how can in silico tools guide optimization?

  • Methodological Answer :
  • MetaSite Analysis : Predict metabolic soft spots (e.g., indole sulfur oxidation or O-demethylation). Introduce electron-withdrawing groups (e.g., fluorine) or polar substituents (e.g., glycine) to block CYP3A4/2D6-mediated degradation.
  • Microsomal Stability Testing : Incubate with rat/human liver microsomes + NADPH, monitoring parent compound depletion via LC-MS. Half-life improvements (>2× baseline) indicate successful design .

Q. How can crystallography and DFT calculations elucidate structure-activity relationships (SAR) for derivatives of this compound?

  • Methodological Answer :
  • X-ray Crystallography : Resolve crystal structures to identify key intermolecular interactions (e.g., C–H⋯O hydrogen bonds) that stabilize bioactive conformations.
  • DFT Calculations : Compute HOMO-LUMO gaps and electrostatic potential maps (MESP) to correlate electronic properties with biological activity. For example, a smaller HOMO-LUMO gap (~4.5 eV) correlates with enhanced LOX inhibition .

Data Contradiction and Validation

Q. How should researchers address conflicting spectral data (e.g., NMR splitting patterns) for structurally similar analogs?

  • Methodological Answer :
  • Variable Temperature NMR : Resolve dynamic effects (e.g., rotational barriers in acetamide groups) by acquiring spectra at 25°C vs. 60°C.
  • COSY/NOESY : Identify through-space couplings to confirm substituent orientations (e.g., indole C3-thioether vs. C2-isomers).
  • Comparative Analysis : Cross-reference with published analogs (e.g., N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide) to validate assignments .

Functional Group Modification Strategies

Q. What functional group substitutions enhance the compound’s solubility without compromising bioactivity?

  • Methodological Answer :
  • Polar Substituents : Replace methoxy with morpholino or piperazinyl groups to improve aqueous solubility.
  • Prodrug Design : Introduce ester or glycoside moieties at the acetamide nitrogen, which hydrolyze in vivo to release the active form.
  • SAR Testing : Evaluate logP changes via HPLC and bioactivity in cell-based assays (e.g., IC₅₀ shifts <10% indicate retained potency) .

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